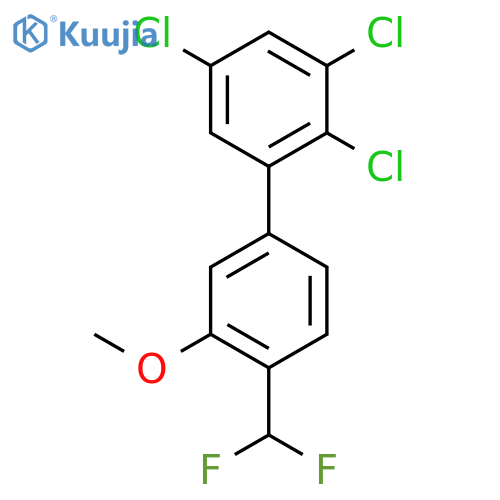

Cas no 1361651-44-6 (4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl)

1361651-44-6 structure

商品名:4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl

CAS番号:1361651-44-6

MF:C14H9Cl3F2O

メガワット:337.576468229294

CID:4991426

4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl

-

- インチ: 1S/C14H9Cl3F2O/c1-20-12-4-7(2-3-9(12)14(18)19)10-5-8(15)6-11(16)13(10)17/h2-6,14H,1H3

- InChIKey: FDUIXIXKWHLEMA-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=CC=1C1C=CC(C(F)F)=C(C=1)OC)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 319

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 9.2

4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011010588-500mg |

4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl |

1361651-44-6 | 97% | 500mg |

815.00 USD | 2021-07-04 | |

| Alichem | A011010588-250mg |

4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl |

1361651-44-6 | 97% | 250mg |

489.60 USD | 2021-07-04 | |

| Alichem | A011010588-1g |

4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl |

1361651-44-6 | 97% | 1g |

1,490.00 USD | 2021-07-04 |

4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

1361651-44-6 (4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl) 関連製品

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量